molecular formula C28H28ClN3O3 B10755646 N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride

N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride

Cat. No.: B10755646
M. Wt: 490.0 g/mol
InChI Key: FFOSNUOJQDXQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-682330-A is a Raf kinase inhibitor, which is a type of enzyme inhibitor that specifically targets the Raf kinase enzyme. Raf kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell division, differentiation, and survival . The molecular formula of SB-682330-A is C28H27N3O3, and it has a molecular weight of 453.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-682330-A involves the preparation of pyridylfurans and pyridylpyrroles. One of the key steps in the synthesis is the formation of the furan ring, which is achieved through a series of reactions involving the appropriate starting materials and reagents . The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of SB-682330-A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

SB-682330-A undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

SB-682330-A has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the MAPK signaling pathway and the role of Raf kinases in various cellular processes.

    Biology: The compound is used to investigate the effects of Raf kinase inhibition on cell proliferation, differentiation, and survival.

    Medicine: SB-682330-A is used in preclinical studies to explore its potential as a therapeutic agent for diseases involving abnormal Raf kinase activity, such as cancer.

    Industry: The compound is used in the development of new drugs and therapeutic strategies targeting the MAPK signaling pathway.

Mechanism of Action

SB-682330-A exerts its effects by inhibiting the activity of Raf kinases. Raf kinases are key components of the MAPK signaling pathway, which regulates various cellular processes, including cell division, differentiation, and survival. By inhibiting Raf kinases, SB-682330-A disrupts the MAPK signaling pathway, leading to reduced cell proliferation and increased cell death in certain types of cancer cells. The molecular targets of SB-682330-A include the Raf kinase enzymes, and the pathways involved are primarily related to the MAPK signaling cascade.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to SB-682330-A include:

    GDC-0879: Another Raf kinase inhibitor that has been shown to protect kidney podocytes from cell death by restoring MAPK signaling.

    Vemurafenib: A BRAF inhibitor used in the treatment of certain types of cancer, particularly melanoma.

    Sorafenib: A multi-kinase inhibitor that targets Raf kinases and other kinases involved in tumor growth and angiogenesis.

Uniqueness

Unlike some other Raf kinase inhibitors, SB-682330-A has been shown to have a higher efficacy in certain cellular models, making it a valuable tool for studying the MAPK signaling pathway and developing new therapeutic strategies .

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C28H27N3O3.ClH/c1-31(2)15-16-33-23-7-3-19(4-8-23)27-18-25(28(34-27)20-11-13-29-14-12-20)22-5-9-24-21(17-22)6-10-26(24)30-32;/h3-5,7-9,11-14,17-18,32H,6,10,15-16H2,1-2H3;1H

InChI Key

FFOSNUOJQDXQME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5.Cl

Origin of Product

United States

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